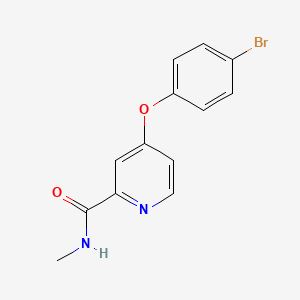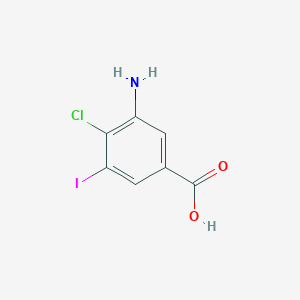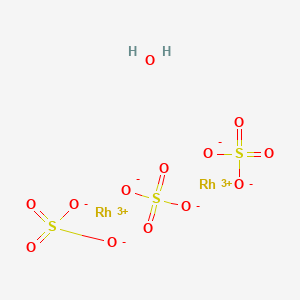
Rhodium(3+);trisulfate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of rhodium(III) sulfate hydrate can be achieved through several methods:
Reaction of Rhodium(III) Hydroxide and Sulfuric Acid: This method was first attempted in 1929 and involves reacting rhodium(III) hydroxide with sulfuric acid to produce different hydrates of rhodium(III) sulfate.
Oxidation of Rhodium Metal with Sulfuric Acid: A more efficient method reported in 2016 involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous form of rhodium(III) sulfate.
Analyse Des Réactions Chimiques
Rhodium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Rhodium(III) sulfate can be reduced to rhodium metal or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: It can participate in ligand exchange reactions, where the sulfate ligands are replaced by other ligands.
Dehydration: The compound can lose water molecules upon heating, leading to different hydrated forms.
Common reagents used in these reactions include sulfuric acid, reducing agents like hydrogen, and various ligands for substitution reactions. Major products formed include different hydrated forms of rhodium sulfate and rhodium metal .
Applications De Recherche Scientifique
Rhodium(III) sulfate hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic reactions, such as hydrogenation and oxidation.
Electroplating: The compound is used in electroplating to produce highly reflective and corrosion-resistant coatings.
Fuel Cells: Rhodium(III) sulfate is added to platinum electrocatalysts in fuel cells to enhance their performance.
Photocatalysis: It is used in the degradation of dyes and other pollutants through photocatalytic processes.
Mécanisme D'action
The mechanism by which rhodium(III) sulfate hydrate exerts its effects varies depending on the application:
Comparaison Avec Des Composés Similaires
Rhodium(III) sulfate hydrate can be compared with other similar compounds, such as:
Platinum(II) sulfate: Both compounds are used in catalysis and electroplating, but rhodium(III) sulfate is often preferred for its higher catalytic activity and resistance to corrosion.
Iridium(III) sulfate: Similar to rhodium(III) sulfate, iridium(III) sulfate is used in catalysis and electroplating.
Palladium(II) sulfate: Palladium(II) sulfate is another platinum group metal sulfate used in catalysis.
Propriétés
Formule moléculaire |
H2O13Rh2S3 |
|---|---|
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
rhodium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Rh/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Clé InChI |
MPJHDLITZOASKY-UHFFFAOYSA-H |
SMILES canonique |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
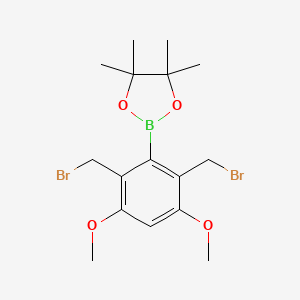
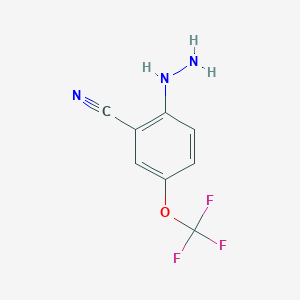
![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)
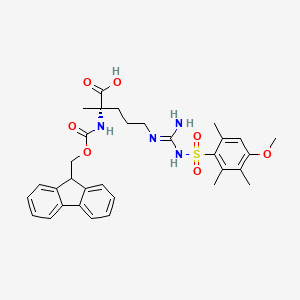
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
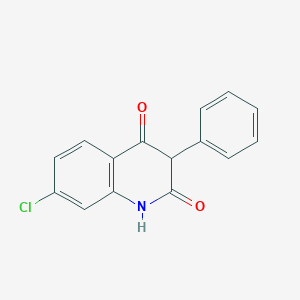
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
